1-(4-biphenylyl)benzo[cd]indol-2(1H)-one is a complex organic compound notable for its potential applications in medicinal chemistry, particularly in the development of anti-cancer agents. This compound is classified under the broader category of benzo[cd]indole derivatives, which are known for their diverse biological activities. The biphenyl group enhances the compound's structural properties, making it a subject of interest in various chemical and biological studies.
The compound is synthesized from benzo[cd]indol-2(1H)-one, which serves as a fundamental scaffold in medicinal chemistry due to its ability to interact with biological targets. The biphenyl moiety contributes to its classification as a biphenyl derivative, which is often explored for its pharmacological properties, including anti-cancer and anti-inflammatory activities. Research has revealed that modifications to this scaffold can lead to compounds with enhanced activity against specific targets, such as bromodomain and extra-terminal domain proteins .
The synthesis of 1-(4-biphenylyl)benzo[cd]indol-2(1H)-one typically involves several steps:
For example, one synthetic route involves the reaction of benzo[cd]indol-2(1H)-one with 4-bromobiphenyl in the presence of a palladium catalyst under Suzuki coupling conditions, yielding the desired biphenyl-substituted product with significant efficiency .
The molecular structure of 1-(4-biphenylyl)benzo[cd]indol-2(1H)-one can be characterized by its unique arrangement of rings:
Key structural data may include:
1-(4-biphenylyl)benzo[cd]indol-2(1H)-one can undergo various chemical reactions typical for indole derivatives:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for compounds like 1-(4-biphenylyl)benzo[cd]indol-2(1H)-one often involves interaction with specific proteins or enzymes within cellular pathways:
Relevant data from thermal analysis (e.g., differential scanning calorimetry) can provide insights into stability and phase transitions.
1-(4-biphenylyl)benzo[cd]indol-2(1H)-one has promising applications in various scientific fields:
Research continues to explore its efficacy against different cancer cell lines, making it a candidate for further drug development initiatives aimed at treating malignancies resistant to conventional therapies .
The compound is systematically named 1-(4-biphenylyl)benzo[cd]indol-2(1H)-one, reflecting its core benzo[cd]indole scaffold substituted at the N1 position with a 4-biphenylyl group. Its molecular formula is C₂₃H₁₅NO, corresponding to a molecular weight of 321.4 g/mol . The canonical SMILES notation is C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC5=C4C(=CC=C5)C3=O, which encodes the connectivity of the fused pentacyclic system and the ketone functionality at C2 .
Table 1: Atomic Composition of 1-(4-biphenylyl)benzo[cd]indol-2(1H)-one
| Element | Carbon (C) | Hydrogen (H) | Nitrogen (N) | Oxygen (O) |
|---|---|---|---|---|
| Count | 23 | 15 | 1 | 1 |
While single-crystal X-ray diffraction data for this specific compound is absent in the literature, structural analogs of benzo[cd]indol-2(1H)-one derivatives exhibit near-planar fused ring systems with minor deviations from coplanarity (≤10° dihedral angles) [5]. The biphenyl substituent introduces conformational flexibility, with inter-ring torsion angles typically ranging between 30–60° in similar compounds, as observed in crystallographic studies of biphenyl-containing molecules [8]. This semi-planar arrangement facilitates π-π stacking interactions in solid-state structures, as demonstrated in cadmium coordination polymers incorporating benzo[cd]indole derivatives, where the indole system participates in stacking with adjacent aromatic systems [5].
NMR Spectroscopy: The ¹H-NMR spectrum displays characteristic signals including:
IR Spectroscopy: Key absorptions include:
Mass Spectrometry: Electron ionization (EI-MS) exhibits a molecular ion peak at m/z 321.4 [M]⁺, with major fragments arising from biphenyl cleavage (m/z 198 [M−C₆H₅C₆H₄]⁺) and retro-Diels-Alder fragmentation of the indole core .
Table 2: Key Spectroscopic Signatures
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H-NMR | 8.2–8.5 ppm (multiplet) | Benzo[cd]indole H4, H5, H7, H8 |
| 7.6–7.8 ppm (doublet, 4H) | Biphenyl ortho-protons | |
| IR | 1685 cm⁻¹ (strong) | C=O stretch |
| 1590 cm⁻¹ (medium) | Aromatic C=C | |
| MS | m/z 321.4 | Molecular ion [M]⁺ |
The biphenyl substitution confers distinct properties compared to other derivatives:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1